8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
Scientific Research Applications
Molecular Structure and Conformation
The study of similar compounds, such as 8-benzylamino derivatives of purine-2,6-dione, reveals detailed insights into their molecular structure and conformation. For instance, the molecules of the title compound in one study were observed to have a typical geometry, with the fused rings of the purine system being planar and inclined with respect to each other at a small angle. The amino group of the 8-benzylamine substituent is conjugated with the n-electron system of the imidazole ring, indicating potential for specific biological interactions due to this configuration (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Pharmacological Potential
Another study on 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents explores their receptor affinity and pharmacological evaluation. This research highlights the compound's potential as a ligand for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting applications in developing psychotropic drugs with anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Chemical Synthesis and Modification
Research into the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups demonstrates innovative approaches to chemical modification. This work lays the groundwork for the synthesis of derivatives with specific substitutions that could modulate biological activity, offering pathways for the creation of novel therapeutics (Khaliullin & Shabalina, 2020).
Neurodegenerative Disease Treatment
A study on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases identified compounds with potent dual-target-directed adenosine receptor antagonism. These findings suggest a role in symptomatic and disease-modifying treatments of neurodegenerative conditions, highlighting the compound's potential in addressing complex diseases like Parkinson's and Alzheimer's (Brunschweiger et al., 2014).
Analgesic Activity
Research on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives indicates significant analgesic and anti-inflammatory effects, surpassing reference drugs in certain models. This suggests potential applications in developing new classes of pain relief and anti-inflammatory medications (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-15(2)11-12-26-17(14-23(3)13-16-9-7-6-8-10-16)22-19-18(26)20(27)25(5)21(28)24(19)4/h6-10,15H,11-14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEJBQLZSYSDCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.